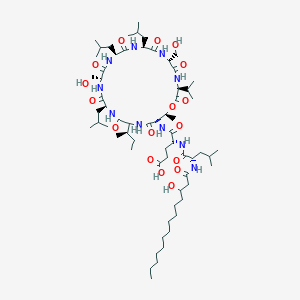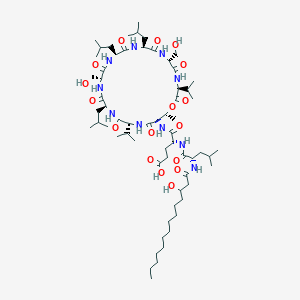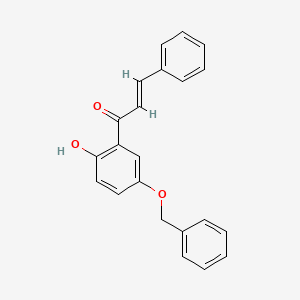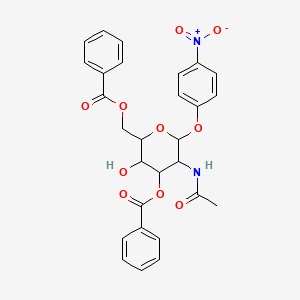
セレコキシブ-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Celecoxib-d4 is a synthetic compound used in laboratory experiments to study the effects of the cyclooxygenase-2 (COX-2) enzyme. It is a labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is produced through a synthetic process that involves the incorporation of deuterium (d4) atoms into the celecoxib molecule. The incorporation of d4 atoms into the celecoxib molecule allows for the use of NMR spectroscopy to track the molecule’s activity in the body.
科学的研究の応用
Staphylococcus aureus の生体内感染に対する治療アプローチ
セレコキシブ-d4は、生体内の抗菌作用を高めるために、キューボソームナノ粒子の製剤に使用されてきました {svg_1}. このアプローチは、特に、抗生物質耐性を急速に獲得しているグラム陽性病原細菌である黄色ブドウ球菌によって引き起こされる感染症の治療に役立ちます {svg_2}. キューボソームナノ粒子は、グラム陽性細菌の外部ペプチドグリカン層に付着し、それらを貫通することができます {svg_3}.
経口バイオアベイラビリティの向上
This compoundは、経口バイオアベイラビリティを向上させるために、キューボソームナノ粒子に封入されてきました {svg_4}. キューボソーム分散液は、88.57 ± 2.36%の封入効率を示しました {svg_5}. このアプローチは、経口バイオアベイラビリティを向上させることで、セレコキシブの生体内の抗菌作用を高めます {svg_6}.
溶解度と溶解速度を向上させたナノ製剤
This compoundは、溶解度と溶解速度を向上させるために、ナノ製剤の開発に使用されてきました {svg_7}. ポビドン (PVP)、マンニトール (MAN)、ラウリル硫酸ナトリウム (SLS) を使用した共粉砕されたthis compound組成物は、生理学的に関連する培地で最大限の溶解度と溶解速度を示しました {svg_8}.
経口薬物動態プロファイルの改善
This compoundのナノ製剤は、経口薬物動態プロファイルを改善することが示されています {svg_9}. 相対的バイオアベイラビリティは、セレブレックス®と比較して145.2%であり、tmaxは3.80 ± 2.28 h対6.00 ± 3.67 hと速く、より速い吸収速度を示しています {svg_10}.
さまざまな疼痛状態の治療
This compoundは、さまざまな疼痛状態の治療に使用されます。 セレブレックス®は、this compoundを含む製品であり、変形性関節症、強直性脊椎炎、若年性関節リウマチ、急性筋肉・骨格系疼痛、慢性疼痛、手術後疼痛の治療に使用されます {svg_11}.
作用機序
Target of Action
Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .
Mode of Action
Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .
Biochemical Pathways
Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .
Pharmacokinetics
Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .
Result of Action
The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .
Action Environment
The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .
生化学分析
Biochemical Properties
Celecoxib-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Cellular Effects
Celecoxib-d4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of colon cancer cells in vitro .
Molecular Mechanism
The molecular mechanism of action of Celecoxib-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of the enzyme cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Celecoxib-d4 change over time. It has been observed that Celecoxib-d4 has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Celecoxib-d4 vary with different dosages in animal models. At certain thresholds, it has been observed to inhibit tumor growth in rat models . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
Celecoxib-d4 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Transport and Distribution
Celecoxib-d4 is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Celecoxib-d4 and its effects on activity or function are complex. It can be directed to specific compartments or organelles based on various factors .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













